2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
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Overview
Description
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is also known by its IUPAC name, N-(1-acetyl-2-methylpropyl)-2-chloroacetamide . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction Reactions: Reduction of the carbonyl group in the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-2-methylpropyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. The presence of the chlorine atom in the compound provides unique reactivity compared to its bromine, iodine, and fluorine analogs .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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